molecular formula C16H22N2O B12939386 1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole CAS No. 116146-15-7

1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole

Cat. No.: B12939386
CAS No.: 116146-15-7
M. Wt: 258.36 g/mol
InChI Key: JUGNINIQPVTRDT-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,2-dimethylpropyl group and a 3-ethoxyphenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Substituents: The 2,2-dimethylpropyl group and the 3-ethoxyphenyl group can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and appropriate alkyl or aryl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, strong bases (NaH, KOtBu)

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:

    1-Phenylimidazole: Lacks the 2,2-dimethylpropyl and 3-ethoxyphenyl groups, resulting in different chemical properties and applications.

    2-Methylimidazole:

    4,5-Diphenylimidazole: Features phenyl groups at positions 4 and 5, leading to distinct physical and chemical characteristics.

Properties

CAS No.

116146-15-7

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-5-(3-ethoxyphenyl)imidazole

InChI

InChI=1S/C16H22N2O/c1-5-19-14-8-6-7-13(9-14)15-10-17-12-18(15)11-16(2,3)4/h6-10,12H,5,11H2,1-4H3

InChI Key

JUGNINIQPVTRDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=CN2CC(C)(C)C

Origin of Product

United States

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